Biotin-EDA

描述

Significance as a Molecular Probe and Research Tool

The significance of N-(2-Aminoethyl)biotinamide lies in its versatility as a molecular probe. Its structure, which incorporates a reactive primary amine group via an ethylenediamine (B42938) spacer, allows for its straightforward conjugation to various biomolecules. axispharm.comaatbio.com This feature, combined with the small size of the biotin (B1667282) moiety, ensures that the biological activity of the labeled molecule is often not significantly compromised. labmanager.combiolegend.comaatbio.com

One of its most prominent roles is as an intracellular label, particularly for neurons. adipogen.comsapphirebioscience.com Marketed under names like 'Neurobiotin', it is extensively used for neuroanatomical tracing to visualize neural architecture and identify intercellular connections, including those through gap junctions. adipogen.comsapphirebioscience.comnih.gov Its low molecular weight facilitates efficient diffusion within cells. Once introduced into a neuron, it can be detected using avidin (B1170675) or streptavidin conjugates, which can be linked to enzymes like horseradish peroxidase or fluorescent markers for visualization. adipogen.comsapphirebioscience.com

Beyond neuroscience, N-(2-Aminoethyl)biotinamide is a fundamental reagent for the biotinylation of proteins, antibodies, and peptides. axispharm.com This labeling is pivotal for numerous widely used biochemical assays, including:

Enzyme-Linked Immunosorbent Assays (ELISAs): For detecting and quantifying proteins. labmanager.comthermofisher.comaxispharm.com

Western Blotting: For identifying specific proteins in a complex mixture. labmanager.comthermofisher.comaxispharm.com

Affinity Purification: For isolating biotin-labeled molecules from a solution using immobilized avidin or streptavidin. axispharm.com

Immunohistochemistry (IHC) and Cell Surface Labeling: For localizing proteins within tissues and on cell surfaces. biolegend.comthermofisher.com

Flow Cytometry: For identifying and sorting cells based on the presence of labeled surface markers. biolegend.comthermofisher.com

The applications of N-(2-Aminoethyl)biotinamide continue to expand, finding use in the development of novel diagnostic platforms and sophisticated synthetic biology systems. biorxiv.orgacs.org For instance, it has been used to modify surfaces for the capture of extracellular vesicles for disease diagnosis and to build artificial signaling pathways that can be controlled by biotinylation. biorxiv.orgacs.org

Table 1: Key Research Applications of N-(2-Aminoethyl)biotinamide

| Application Area | Specific Use | Detection Method |

|---|---|---|

| Neuroscience | Intracellular labeling and neuronal tract tracing | Avidin/Streptavidin-enzyme or fluorophore conjugates adipogen.comsapphirebioscience.com |

| Identification of gap junction coupling | Visualization of tracer spread to connected cells adipogen.comsapphirebioscience.com | |

| Visualizing neural architecture | Microscopic analysis after histochemical staining adipogen.comsapphirebioscience.com | |

| Biochemistry & Molecular Biology | Protein and peptide biotinylation | Avidin/Streptavidin binding assays biolegend.comaxispharm.com |

| Affinity Purification | Immobilized avidin/streptavidin chromatography axispharm.comaptamergroup.com | |

| Immunoassays (ELISA, Western Blot) | Signal amplification via avidin-enzyme conjugates thermofisher.comaxispharm.com | |

| Cell Biology | Cell surface labeling | Flow cytometry or fluorescence microscopy biolegend.comthermofisher.com |

| Biotechnology | Development of diagnostic platforms | Surface immobilization via biotin-avidin interaction acs.org |

| Synthetic biology | Component of engineered signaling pathways biorxiv.org |

Historical Context and Evolution of its Applications

The use of N-(2-Aminoethyl)biotinamide is rooted in the broader history of neuroanatomical tracing and the development of biotinylation technologies. Early tracing methods relied on the detection of degenerating axons after creating lesions or the transport of radioactively labeled amino acids. nih.govunav.edu A significant advance came in the 1970s with the use of the enzyme horseradish peroxidase (HRP), which could be transported within neurons and later visualized. unav.eduuk.com

The advent of biotinylation provided a powerful new tool for biological research. labmanager.combiolegend.com The strength and specificity of the biotin-avidin interaction offered a highly sensitive detection system. biolegend.comthermofisher.com This led to the development of various biotinylated tracers, such as biotinylated dextran (B179266) amines (BDA) and biocytin (B1667093) (biotin conjugated to lysine). thermofisher.comuk.com

In 1991, Kita and Armstrong introduced N-(2-Aminoethyl)biotinamide as a superior alternative to biocytin for intracellular labeling. nih.govbiorxiv.orgnih.gov Their comparative studies highlighted several advantages. N-(2-Aminoethyl)biotinamide has a lower molecular weight than biocytin, which was thought to potentially improve its diffusion. nih.gov Crucially, it was found to be selectively ejected from micropipettes using positive electrical current, a benefit for electrophysiologists who often use negative (hyperpolarizing) current to stabilize a neuron's membrane potential before injection. nih.gov In contrast, biocytin could be ejected with either positive or negative current. nih.gov Furthermore, the hydrochloride salt of N-(2-Aminoethyl)biotinamide showed better solubility at high concentrations in salt solutions compared to biocytin, which could precipitate. nih.gov

Table 2: Comparison of N-(2-Aminoethyl)biotinamide and Biocytin

| Feature | N-(2-Aminoethyl)biotinamide | Biocytin |

|---|---|---|

| Molecular Weight | 286 Da nih.gov | 372 Da nih.gov |

| Composition | Biotin + Ethylenediamine | Biotin + Lysine (B10760008) thermofisher.com |

| Electrophoretic Ejection | Selectively ejected with positive current nih.gov | Ejected with both positive and negative current nih.gov |

| Solubility | Higher solubility at 2-4% in 1 or 2 M salt solutions nih.gov | Prone to precipitation in some salt solutions nih.gov |

Initially established as a premier tool for neuronal tracing, the applications of N-(2-Aminoethyl)biotinamide have evolved significantly. Its properties as a reliable and versatile biotinylation reagent have led to its widespread adoption in the broader fields of biochemistry, cell biology, and biotechnology. axispharm.com It is now a common reagent in protein labeling kits and is integral to the development of advanced research systems, such as those for studying protein-protein interactions, creating synthetic cellular circuits, and developing novel affinity-based diagnostic tools. biolegend.combiorxiv.orgacs.org

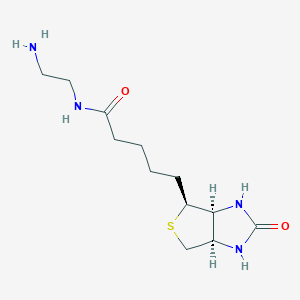

Structure

2D Structure

3D Structure

属性

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-(2-aminoethyl)pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N4O2S/c13-5-6-14-10(17)4-2-1-3-9-11-8(7-19-9)15-12(18)16-11/h8-9,11H,1-7,13H2,(H,14,17)(H2,15,16,18)/t8-,9-,11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNCJEZWKLUBUBB-QXEWZRGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCN)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCN)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90920566 | |

| Record name | N-(2-Aminoethyl)-5-(2-hydroxy-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-6-yl)pentanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90920566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111790-37-5 | |

| Record name | Biotinylamidoethylacetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111790375 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-Aminoethyl)-5-(2-hydroxy-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-6-yl)pentanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90920566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Applications in Neuroscience and Neurobiological Systems

Intracellular Neuronal Labeling

Intracellular labeling is a fundamental technique in neuroscience for identifying and characterizing individual neurons. N-(2-Aminoethyl)biotinamide is frequently used for this purpose due to its excellent properties as an intracellular marker. nih.govvectorlabs.com

N-(2-Aminoethyl)biotinamide is highly effective for the detailed morphological reconstruction of neurons. nih.gov When introduced into a single neuron, typically through a microelectrode during electrophysiological recording, it diffuses throughout the entire cell, filling the soma, dendrites, and axonal arborizations. frontiersin.org Subsequent histochemical processing using avidin (B1170675) or streptavidin conjugates, often linked to an enzyme like horseradish peroxidase or a fluorescent molecule, allows for the complete visualization of the neuron's structure. nih.govnih.gov This technique provides a Golgi-like impregnation, revealing fine details of dendritic spines and axonal boutons. nih.gov

A key advantage of N-(2-Aminoethyl)biotinamide over other tracers is its ability to be fixed with standard histological fixatives like formalin or glutaraldehyde (B144438), preserving the tissue for long-term study. vectorlabs.com Furthermore, its high solubility allows for the preparation of concentrated solutions for efficient intracellular delivery. nih.gov

Research Highlight: In a study comparing N-(2-Aminoethyl)biotinamide with the related compound biocytin (B1667093), it was found that both tracers were effective for neuronal labeling. However, N-(2-Aminoethyl)biotinamide could be selectively ejected from the electrode with positive current, a beneficial feature for electrophysiologists using hyperpolarizing current to stabilize neuronal membrane potential before recording. nih.gov

| Feature | N-(2-Aminoethyl)biotinamide | Biocytin |

| Molecular Weight | 286 Da | 372 Da |

| Ejection Current | Selective with positive current | Positive or negative current |

| Solubility | High in various salt solutions | Can precipitate in some solutions |

Gap junctions are specialized intercellular channels that permit the direct passage of ions and small molecules between adjacent cells, including neurons. N-(2-Aminoethyl)biotinamide is an effective tool for identifying and studying these electrical synapses. vectorlabs.com Due to its relatively small size, it can pass through gap junction channels from an injected neuron to its coupled neighbors. nih.govnih.gov

The extent of tracer spread to adjacent cells provides a map of the coupled network. cambridge.org This has been instrumental in revealing extensive networks of coupled neurons in various brain regions, such as the retina. nih.govcambridge.org

Research Findings: Studies in the rabbit retina have utilized a series of biotinylated tracers, including N-(2-Aminoethyl)biotinamide, to characterize the permeability of different types of gap junctions. By comparing the spread of tracers of varying sizes, researchers were able to distinguish between different connexin-based channels, revealing the diversity of gap junctional communication in neural circuits. nih.gov For instance, the permeability of gap junctions in A-type horizontal cells was found to be greater for larger molecules compared to the gap junctions between cone bipolar cells and AII amacrine cells. nih.gov

| Cell Type | Coupled To | Tracer Spread |

| A-type Horizontal Cells | Other A-type Horizontal Cells | Extensive |

| B-type Horizontal Cells | Other B-type Horizontal Cells | Extensive |

| AII Amacrine Cells | Other AII Amacrine Cells & Cone Bipolar Cells | Moderate to High |

| S1 Amacrine Cells | Other S1 Amacrine Cells | High |

Neuronal Tracing Methodologies

Beyond labeling individual neurons, N-(2-Aminoethyl)biotinamide is a powerful tool for tracing the pathways of neural connections over longer distances within the brain. nih.govox.ac.uk

Anterograde tracing is used to map the projections from a population of neurons to their target areas. unav.edu When injected into a specific brain region, N-(2-Aminoethyl)biotinamide is taken up by the neuronal cell bodies and transported along their axons to the presynaptic terminals. nih.gov This allows for the precise mapping of efferent connections. ox.ac.uk

Studies have demonstrated extensive anterograde transport of N-(2-Aminoethyl)biotinamide in various pathways, such as the projections from the cerebral cortex to the neostriatum. nih.gov The resulting labeling of axons and terminals can be visualized at both the light and electron microscopic levels. nih.govdocksci.com

Experimental Example: Following an injection of N-(2-Aminoethyl)biotinamide into the rostral neostriatum of rats, profuse axonal projections to the medial portion of the globus pallidus were observed. nih.gov This demonstrated the utility of the tracer for delineating specific striatal output pathways.

| Injection Site | Terminal Field | Pathway |

| Prefrontal Cortex | Neostriatum | Corticostriatal |

| Rostral Neostriatum | Medial Globus Pallidus | Striatopallidal |

| Sensorimotor Cortex | Ventral Posterior Complex of Thalamus | Corticothalamic |

In addition to anterograde transport, N-(2-Aminoethyl)biotinamide is also transported retrogradely, from the axon terminals back to the cell body. nih.gov This allows researchers to identify the neurons that project to a specific injection site. ox.ac.uk The degree of retrograde labeling with N-(2-Aminoethyl)biotinamide has been shown to be more extensive than that observed with biocytin in some pathways, such as the striatonigral pathway. docksci.comnih.gov

Retrogradely filled neurons often exhibit a complete, Golgi-like staining of their soma and dendrites, providing detailed morphological information about the projecting cell population. nih.gov

Comparative Study: A direct comparison of N-(2-Aminoethyl)biotinamide and biocytin for tracing the striatonigral pathway in rats revealed that while both tracers were transported retrogradely, the number and staining intensity of labeled neurons in the substantia nigra pars compacta were significantly greater with N-(2-Aminoethyl)biotinamide. docksci.com

Combined Structural and Functional Analysis of Neurons

A powerful application of N-(2-Aminoethyl)biotinamide is its use in combination with electrophysiological recordings to link a neuron's functional properties with its detailed morphology. nih.govresearchgate.netspringernature.comuq.edu.au This is often achieved through a technique called Neurobiotin electroporation. nih.govresearchgate.netspringernature.comuq.edu.au

In this method, a patch electrode containing N-(2-Aminoethyl)biotinamide is brought into close proximity to a neuron (semi-loose seal) or forms a tight seal with the cell membrane. researchgate.netspringernature.comuq.edu.au Small electrical pulses are then applied to transiently permeabilize the membrane, allowing the tracer to enter the cell. nih.govresearchgate.netspringernature.comuq.edu.au This allows for stable electrophysiological recordings of the neuron's activity, such as spontaneous or evoked synaptic potentials and action potentials, without significant disruption of the intracellular environment. nih.govresearchgate.net

Following the recording session, the tissue is fixed and processed to visualize the N-(2-Aminoethyl)biotinamide-filled neuron. frontiersin.orgnih.gov This allows for a direct correlation between the recorded physiological characteristics and the neuron's precise anatomical features, including its dendritic branching pattern and synaptic locations. frontiersin.orgnih.gov

Methodological Parameters for Neurobiotin Electroporation:

| Parameter | Semi-loose Seal Configuration | Tight-seal Configuration |

| Seal Resistance | ~50–300 MΩ | >1 GΩ |

| Electroporation Pulses | 500-ms pulses at 1 Hz (5–25 mV) | 50-100 mV to break membrane, then diffusion |

| Labeling Success Rate | High | Moderate |

| Advantages | Suitable for serial recording and labeling of multiple neurons | Allows for stable recording of postsynaptic currents |

Electrophysiological Integration

N-(2-Aminoethyl)biotinamide, often referred to as Neurobiotin™ tracer or biotinamide (B1199965), serves as a crucial tool for correlating the electrophysiological properties of a neuron with its detailed morphology. nih.govvectorlabs.com Its small molecular weight and biotin (B1667282) moiety allow it to be introduced into a single neuron through a recording electrode and subsequently visualized, providing a bridge between cellular function and structure.

The combination of whole-cell patch-clamp recording with intracellular labeling is a powerful technique for elucidating the functional and anatomical characteristics of individual neurons. nih.govnih.gov N-(2-Aminoethyl)biotinamide is frequently used for this purpose. axolbio.com It is added to the intracellular solution within the glass micropipette used for recording. axolbio.combiorxiv.org During a whole-cell recording session, as the pipette solution dialyzes into the cell's cytoplasm, the N-(2-Aminoethyl)biotinamide molecules diffuse throughout the neuron, filling the soma, dendrites, and axon. mdpi.com A recording time of at least 10 minutes is often sufficient to fill the extensive processes of large pyramidal neurons. biorxiv.org

After the electrophysiological data has been collected, the brain tissue is fixed and processed for visualization. vectorlabs.com The biotin component of N-(2-Aminoethyl)biotinamide binds with high affinity to avidin or streptavidin conjugates, which can be linked to fluorescent markers or enzymes like horseradish peroxidase. nih.govacs.org This allows for the detailed morphological reconstruction of the recorded neuron. nih.govyoutube.com

Research comparing N-(2-Aminoethyl)biotinamide with the more traditional tracer, biocytin, has highlighted several advantages of the former for electrophysiological studies. nih.gov N-(2-Aminoethyl)biotinamide hydrochloride can be dissolved at higher concentrations (2-4%) in standard salt solutions used in electrodes without precipitation, which can be an issue with biocytin. nih.gov A key electrophysiological advantage is that N-(2-Aminoethyl)biotinamide is selectively ejected from the electrode with positive current, whereas biocytin can be passed with either positive or negative current. nih.gov This is beneficial for researchers using hyperpolarizing current to stabilize a neuron's membrane potential before recording, as it prevents premature leakage of the tracer. nih.gov Despite these differences, both compounds show similar efficacy for neuronal tracing with short survival times (e.g., 2 days). nih.gov

| Property | N-(2-Aminoethyl)biotinamide | Biocytin | Reference |

| Molecular Weight | 286 Da | 372 Da | nih.gov |

| Solubility | Higher, soluble at 2-4% in 1 or 2 M salt solutions without precipitation. | Prone to precipitation in some salt solutions. | nih.gov |

| Electrophoretic Ejection | Selectively ejected with positive current. | Ejected with both positive and negative current. | nih.gov |

| Effect on Electrode Resistance | No significant difference attributed to the tracer itself. | No significant difference attributed to the tracer itself. | nih.gov |

| Histochemical Detection | Little difference in localization ability using avidin conjugates. | Little difference in localization ability using avidin conjugates. | nih.gov |

Electroporation is another technique for introducing N-(2-Aminoethyl)biotinamide into neurons to map their structure and connections. springernature.comnih.gov This method uses brief electrical pulses to create transient pores in the cell membrane, allowing the tracer to enter from a nearby electrode. springernature.com It is particularly useful for labeling multiple neurons in a specific area and for studying neuronal circuits in brain slices. frontiersin.orgresearchgate.net

Two main configurations are used for N-(2-Aminoethyl)biotinamide electroporation: semi-loose seal and tight-seal. springernature.comuq.edu.au

Semi-loose Seal Electroporation : In this configuration, the recording electrode is placed near the neuron, forming a seal with a resistance of approximately 50–300 MΩ. springernature.comresearchgate.net Small amplitude voltage pulses (e.g., +20 to +50 mV) of 500 ms (B15284909) duration at 1 Hz for 5-6 minutes are applied to electroporate the membrane. springernature.comfrontiersin.org This method allows for stable recording of neuronal spiking activity and the passage of N-(2-Aminoethyl)biotinamide into the cell without significant spillage to adjacent cells. springernature.comresearchgate.net The recovery rate of labeled neurons is often higher with this method. springernature.comresearchgate.net

Tight-Seal Electroporation : This method begins similarly to a patch-clamp recording, with the formation of a high-resistance (GΩ) seal. The cell membrane is then broken down with larger voltage pulses (50–100 mV). springernature.comresearchgate.net This creates pores that permit stable recording of postsynaptic potentials and currents, alongside the introduction of N-(2-Aminoethyl)biotinamide. springernature.comresearchgate.net

These electroporation techniques, combined with N-(2-Aminoethyl)biotinamide labeling, enable detailed three-dimensional reconstruction of neurons and the mapping of their synaptic inputs. frontiersin.org For example, researchers have used this method to fill hypoglossal motor neurons in brainstem slices with N-(2-Aminoethyl)biotinamide and then used immunohistochemistry to identify and locate excitatory and inhibitory synaptic inputs on the reconstructed neuron. frontiersin.org

| Electroporation Parameter | Semi-loose Seal Configuration | Tight-seal Configuration | Reference |

| Seal Resistance | ~50–300 MΩ | >1 GΩ | springernature.comresearchgate.net |

| Electroporation Pulses | 500-ms pulses at 1 Hz for ~5 min (+20 to +50 mV) | 500-ms pulses at 1 Hz for ~5 min (after membrane breakdown with 50-100 mV pulses) | springernature.comfrontiersin.orgresearchgate.net |

| Electrophysiological Recording | Spontaneous or evoked spiking | Spontaneous or evoked postsynaptic potentials/currents | springernature.comresearchgate.net |

| Labeling Quality | Similar to tight-seal | Similar to semi-loose seal | springernature.comresearchgate.net |

| Neuron Recovery Rate | Higher | Lower than semi-loose seal | springernature.comresearchgate.net |

Iii. Applications in Cellular and Molecular Biology Research

General Intracellular Labeling of Diverse Cell Types

N-(2-Aminoethyl)biotinamide is widely used as an intracellular label, particularly for neurons. abcam.comadipogen.com Its small molecular weight allows it to be introduced into cells, such as through microinjection, without causing significant disruption. nih.gov Once inside, it can be detected using avidin (B1170675) or streptavidin conjugates, which can be linked to fluorescent markers or enzymes for visualization. abcam.comadipogen.com This makes it a powerful tool for neuronal tracing studies, helping to delineate neural architecture. abcam.comadipogen.com

Compared to other neuronal labels like biocytin (B1667093), N-(2-Aminoethyl)biotinamide offers several advantages. It is more soluble and can be dissolved at higher concentrations in various salt solutions without precipitation. nih.gov Furthermore, it is considered non-toxic to the cells being studied. adipogen.com An important characteristic for electrophysiologists is that N-(2-Aminoethyl)biotinamide is selectively ejected from a recording electrode with positive current, which is beneficial when using hyperpolarizing current to stabilize a neuron's membrane potential before recording. nih.gov

The compound remains in cells for extended periods and can be fixed with standard histological fixatives like formalin or glutaraldehyde (B144438), allowing for detailed post-experimental analysis. abcam.comadipogen.com Its versatility has been demonstrated in various cell types, including retinal neurons and cultured striatal neurons. researchgate.net

Probing Cellular Permeability and Membrane Integrity

N-(2-Aminoethyl)biotinamide serves as a valuable probe for investigating cellular permeability and membrane integrity. Its ability to pass through pores and channels of specific sizes allows researchers to study the properties of these structures.

In studies involving pore-forming agents like staphylococcal α-toxin, N-(2-Aminoethyl)biotinamide has been used to confirm the selective permeability of the pores created in cell membranes. researchgate.netpnas.org For instance, in isolated retina treated with α-toxin, the pores formed were shown to be permeable to small molecules like N-(2-Aminoethyl)biotinamide (less than 2 kDa) while preventing the loss of larger proteins. researchgate.netpnas.org This selective permeability is crucial for experiments where the intracellular environment needs to be controlled by introducing small molecules from the extracellular space. pnas.org

The presence of N-(2-Aminoethyl)biotinamide within the cytoplasm of treated cells, visualized using streptavidin-Cy3, confirms the formation of functional pores. pnas.org This application is particularly useful in studying intracellular processes like protein phosphorylation under controlled conditions. researchgate.netpnas.org

Studies on Cell-Cell Communication Mechanisms

N-(2-Aminoethyl)biotinamide is instrumental in studying direct cell-to-cell communication, primarily through gap junctions. Its ability to pass from one cell to its neighbors through these channels allows for the visualization and analysis of intercellular coupling.

This has been demonstrated in studies of various cell types, including retinal neurons, where it revealed that diverse neuronal types can form functional networks of coupled cells. researchgate.net In studies of the anterior pituitary, N-(2-Aminoethyl)biotinamide (referred to as Neurobiotin) was used alongside Lucifer yellow to trace the extent of intercellular communication through the folliculostellate cell network. nih.gov

Research on motor neurons in the neonatal rat spinal cord has also utilized N-(2-Aminoethyl)biotinamide to investigate the extent of dye coupling, showing a decrease in intercellular communication shortly after birth. jneurosci.org Furthermore, in studies of HeLa cells expressing different connexins (the proteins that form gap junctions), N-(2-Aminoethyl)biotinamide helped to characterize the permeability of channels formed by connexin43 and connexin45. researchgate.net For example, cells expressing connexin45 showed extensive passage of N-(2-Aminoethyl)biotinamide but limited passage of the larger dye Lucifer yellow, highlighting the selective permeability of these channels. researchgate.net

| Cell Type | Research Focus | Key Finding with N-(2-Aminoethyl)biotinamide |

| Retinal Neurons | Tracer coupling and network formation | Diverse retinal neurons form functional networks of coupled cells. researchgate.net |

| Folliculostellate Cells | Long-distance communication in the anterior pituitary | Traced intercellular communication pathways within the network. nih.gov |

| Neonatal Rat Lumbar Motor Neurons | Developmental changes in coupling | Showed a reduction in dye coupling shortly after birth. jneurosci.org |

| HeLa Cells (expressing connexins) | Permeability of heteromeric gap junction channels | Demonstrated selective permeability of channels formed by connexin43 and connexin45. researchgate.net |

Advanced Applications in Synthetic Biology and Chemogenetics

The unique properties of N-(2-Aminoethyl)biotinamide have been leveraged in the burgeoning fields of synthetic biology and chemogenetics to engineer and control cellular processes.

A significant advancement involves the creation of synthetic signaling systems that are dependent on post-translational modifications (PTMs). biorxiv.orgbiorxiv.org In one such system, a "writer/reader" framework was developed. biorxiv.org The bacterial enzyme BirA acts as the "writer," biotinylating a specific acceptor peptide (AP) tag fused to a synthetic signaling protein. biorxiv.orgbiorxiv.org

To create a "reader" for this modification, researchers have engineered modules based on a biotinamide-binding antibody. biorxiv.orgbiorxiv.org These reader domains can then interact with the biotinylated AP-tagged proteins in a modification-dependent manner. biorxiv.org This allows for the programming of cellular activities in response to PTM events. biorxiv.org N-(2-Aminoethyl)biotinamide and its derivatives can be used to modulate these interactions, for instance, by competitively disrupting the binding between the reader and the biotinylated protein. biorxiv.org

This PTM-dependent signaling system enables the chemogenetic regulation of various cellular processes. By controlling the expression of the BirA "writer" enzyme, researchers can achieve genetic and cell-specific control over the interactions between the AP-tagged proteins and their readers. biorxiv.org

Furthermore, the interaction states of these engineered intracellular and intercellular complexes can be modulated by introducing N-(2-Aminoethyl)biotinamide-based compounds. biorxiv.org This approach has been successfully applied to install post-translational and chemogenetic control into synthetic Notch (SynNotch) systems, which are artificial receptors used to program cell-cell communication and gene expression. biorxiv.orgbiorxiv.org For example, the signaling of a SynNotch receptor can be made dependent on biotinylation, and this signaling can then be inhibited by the addition of biotinamide-based molecules. biorxiv.org

This innovative use of N-(2-Aminoethyl)biotinamide and related compounds opens up new avenues for precise external control over complex cellular behaviors, with potential applications in both basic research and biotechnology. biorxiv.org

| System Component | Role | Modulator |

| BirA | "Writer" enzyme that biotinylates AP-tagged proteins. biorxiv.orgbiorxiv.org | Genetic regulation of expression. biorxiv.org |

| AP-tagged protein | Synthetic signaling protein that can be post-translationally modified. biorxiv.orgbiorxiv.org | N/A |

| Biotinamide-binding antibody | "Reader" module that recognizes the biotinylated protein. biorxiv.orgbiorxiv.org | N/A |

| N-(2-Aminoethyl)biotinamide | Small molecule that can competitively disrupt the writer/reader interaction. biorxiv.org | Exogenous application. biorxiv.org |

Iv. Applications in Protein Science and Biomolecule Research

Biotinylation Strategies for Macromolecules

Biotinylation is the process of covalently attaching biotin (B1667282) to a molecule such as a protein or nucleic acid. creative-proteomics.comthermofisher.com N-(2-Aminoethyl)biotinamide is utilized in strategies where a primary amine is required for conjugation. creative-biolabs.comaatbio.com Unlike N-hydroxysuccinimide (NHS) esters of biotin, which directly react with amines on a target molecule, N-(2-Aminoethyl)biotinamide provides a terminal amine group for reaction with other functional groups, such as carboxylic acids, often facilitated by crosslinking agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide). aatbio.cominterchim.fr

The covalent tagging of proteins and peptides with biotin is a cornerstone of molecular biology, enabling their detection and isolation. creative-proteomics.com Primary amines, found at the N-terminus of polypeptides and on the side chains of lysine (B10760008) residues, are the most common targets for protein modification. thermofisher.com

While many reagents are designed to react with these amines, N-(2-Aminoethyl)biotinamide is used in scenarios where the target protein or peptide has an accessible carboxyl group (e.g., on aspartic acid, glutamic acid, or at the C-terminus). In this approach, the carboxyl group is activated, typically with EDC, allowing it to form a stable amide bond with the primary amine of N-(2-Aminoethyl)biotinamide. aatbio.cominterchim.fr This strategy is particularly useful for:

Labeling proteins where amine modification could inhibit function: If a protein's active site or a critical binding interface is rich in lysine residues, modifying them could lead to inactivation. aatbio.com Targeting carboxyl groups instead offers an alternative labeling strategy.

Creating bioconjugates: N-(2-Aminoethyl)biotinamide can be incorporated into more complex molecular structures, acting as a biotin-containing building block. interchim.frnih.gov

A notable application is in neuroscience, where N-(2-Aminoethyl)biotinamide hydrochloride is used as an intracellular label for neuronal tracing. abcam.comnih.govadipogen.com It can be introduced into neurons and subsequently detected using avidin (B1170675) or streptavidin systems to visualize neural architecture. abcam.comsapphirebioscience.com Studies have shown it to be highly soluble and effective for these applications, sharing many useful features with the well-known tracer biocytin (B1667093). nih.gov

Biotin-labeling of nucleic acids is essential for studying DNA-protein and RNA-protein interactions. nih.gov N-(2-Aminoethyl)biotinamide is employed to functionalize nucleic acids and their components. cymitquimica.comaatbio.cominterchim.fr For instance, it is used for the biotinylation of nucleosides that contain an aldehyde group. aatbio.com The amine group of N-(2-Aminoethyl)biotinamide can react with such aldehydes to form a stable linkage.

This functionalization allows for the creation of biotinylated DNA or RNA probes, which are critical for techniques such as:

Pull-down assays: To isolate and identify proteins that bind to specific nucleic acid sequences. nih.gov

Electrophoretic mobility shift assays (EMSA): As a non-radioactive method to study binding complexes. nih.gov

In situ hybridization: To detect and localize specific nucleic acid sequences within cells or tissues.

Affinity-Based Purification and Isolation Techniques

The remarkably high affinity between biotin and avidin/streptavidin (Kₐ = 10¹⁵ M⁻¹) forms the basis of powerful affinity purification techniques. thermofisher.com Once a biomolecule is tagged with a biotin derivative like N-(2-Aminoethyl)biotinamide, it can be selectively captured and isolated from complex mixtures such as cell lysates. cymitquimica.comthermofisher.com

The enrichment of biotinylated molecules is a critical step in many proteomic and molecular biology workflows. oup.com The general process involves incubating a biological sample containing the biotin-tagged molecule with a solid support matrix (e.g., agarose (B213101) or magnetic beads) that is coated with streptavidin. nih.govfishersci.com The strong interaction ensures that the biotinylated molecules are efficiently captured by the beads, while non-biotinylated components can be washed away. oup.comnih.gov

This technique is central to pull-down assays, which can confirm protein-protein interactions or identify novel binding partners for a "bait" protein that has been biotinylated. fishersci.comthermofisher.com

| Step | Description | Purpose |

| 1. Immobilization | A biotinylated "bait" protein (prepared using a reagent like N-(2-Aminoethyl)biotinamide) is captured on streptavidin-coated beads. | To create an affinity matrix for capturing interacting "prey" proteins. |

| 2. Incubation | The beads with the immobilized bait are incubated with a cell lysate or protein mixture containing potential "prey" proteins. | To allow for the formation of bait-prey protein complexes. |

| 3. Washing | The beads are washed multiple times with buffer. | To remove non-specifically bound proteins, reducing background noise. |

| 4. Elution | The captured prey proteins (and bait) are released from the beads. This can be done under harsh denaturing conditions due to the strength of the biotin-streptavidin bond. | To collect the purified protein complexes for further analysis. |

| 5. Analysis | The eluted proteins are typically analyzed by Western blotting or mass spectrometry. | To identify the captured "prey" proteins. |

Development of Ligand-Receptor Binding Assays

The biotin tag is widely used in the development of assays to study ligand-receptor interactions. By labeling a ligand with biotin, researchers can easily immobilize it onto a streptavidin-coated surface (such as a microplate) or use enzyme-conjugated streptavidin for detection in solution-based assays like ELISA. thermofisher.com

N-(2-Aminoethyl)biotinamide can be used to prepare the biotinylated ligand, which can then be applied to:

Quantify binding affinity: By measuring the amount of receptor that binds to an immobilized ligand.

Screen for inhibitors: To identify compounds that block the ligand-receptor interaction.

Visualize receptor localization: By using a fluorescently-labeled streptavidin to detect the bound biotinylated ligand in cells.

Recent research has also explored the use of soluble biotinamide (B1199965) molecules to modulate synthetic, engineered cell-signaling pathways, demonstrating their utility in controlling customized ligand-receptor systems. biorxiv.org

Proteomic Analysis and Characterization

Proteomics, the large-scale study of proteins, heavily relies on methods for protein identification and characterization, where biotinylation plays a pivotal role. oup.comnih.gov N-(2-Aminoethyl)biotinamide can be used to create the necessary probes and tagged molecules for these advanced applications.

| Proteomic Technique | Role of Biotinylation | Relevance of N-(2-Aminoethyl)biotinamide |

| Affinity Purification-Mass Spectrometry (AP-MS) | A biotinylated bait protein is used to pull down its interacting partners from a cell lysate. The captured proteins are then identified by mass spectrometry. fishersci.commdpi.com | Can be used to synthesize the biotinylated bait protein, especially by targeting carboxyl groups. aatbio.com |

| Proximity-Dependent Biotinylation (e.g., BioID) | A protein of interest is fused to a promiscuous biotin ligase. This enzyme biotinylates nearby proteins, which are then captured and identified to map the protein's interaction environment. radboudumc.nlnih.gov | While BioID uses a specific ligase, the underlying principle of enriching biotinylated proteins for mass spectrometry is the same. nih.gov |

| Cell Surface Proteomics | Water-soluble, membrane-impermeable biotinylation reagents are used to label proteins on the exterior of a cell. The labeled proteins are then purified and identified to characterize the cell-surface proteome. rndsystems.com | N-(2-Aminoethyl)biotinamide itself is not cell-impermeable, but it serves as a fundamental building block for creating various biotin derivatives with different properties. interchim.fr |

These proteomic strategies allow for the mapping of protein-protein interaction networks, the identification of the components of cellular organelles, and the discovery of potential biomarkers for disease. oup.comnih.gov The ability to covalently attach a biotin tag via reagents like N-(2-Aminoethyl)biotinamide is a foundational step in many of these powerful analytical workflows.

Direct Detection of Biotinylated Proteins by Mass Spectrometry (DiDBiT)

A significant challenge in proteomic studies that utilize biotinylation for protein enrichment is the effective differentiation between proteins of interest that are genuinely biotinylated and non-labeled proteins that co-purify nonspecifically. The Direct Detection of Biotin-containing Tags (DiDBiT) method was developed to address this limitation. nih.gov Unlike conventional strategies where intact proteins are enriched, the DiDBiT protocol involves the digestion of the entire protein sample into peptides before the enrichment of biotin-tagged peptides. acs.org This pre-enrichment digestion reduces the complexity of the sample that is introduced to the mass spectrometer, thereby enhancing the yield and identification of the biotinylated peptides. acs.org This approach has been shown to improve the direct detection of biotinylated proteins by approximately 200-fold compared to traditional methods. nih.govresearchgate.net

The DiDBiT method is versatile and can be applied to various protein labeling protocols. For instance, it is compatible with the use of cell-permeable NHS-biotin for labeling proteins in cell culture and in vivo. nih.gov It is also effective for identifying newly synthesized proteins through the incorporation of the non-canonical amino acid azidohomoalanine (AHA), which is subsequently tagged with biotin via click chemistry. nih.govacs.org The increased sensitivity of DiDBiT allows for the detection of newly synthesized proteins in the rodent nervous system with a temporal resolution as short as three hours. nih.govresearchgate.net

A key advantage of DiDBiT is the significant increase in the identification of "true hits," which are the proteins that have been directly biotinylated. In a comparative study using HEK 293T cells labeled with NHS-biotin, DiDBiT identified a substantially higher number of biotinylated peptides and proteins compared to conventional protein elution and on-bead digestion methods. nih.gov While conventional methods identified a large proportion of unmodified peptides, less than 15% of the peptides identified by DiDBiT were unmodified, underscoring its efficiency in enriching for the target population. nih.gov

The research findings from a comparative study are detailed in the table below, illustrating the superior performance of the DiDBiT method.

| Method | Starting Protein Lysate | Biotinylated Peptides Identified | Total Proteins Identified | Biotinylated Proteins Identified (%) | Reference |

| DiDBiT | 6 mg | 3,777 | 1,536 | 1,198 (78%) | nih.gov |

| Protein Elution | 6 mg | 20 | 454 | 16 (<4%) | nih.gov |

| On-Bead Digestion | 6 mg | 6 | 198 | 4 (2%) | nih.gov |

This data clearly demonstrates that the DiDBiT strategy dramatically enhances the identification of authentic biotinylated proteins while simultaneously reducing the background of co-purified, non-specific contaminants. nih.gov

V. Strategies for Derivatization, Conjugation, and Probe Development

Functionalization with Reporter Molecules

The biotin (B1667282) moiety of N-(2-Aminoethyl)biotinamide serves as a high-affinity tag for avidin (B1170675) and streptavidin proteins. This interaction is leveraged to link the compound to various reporter molecules, enabling detection and visualization in a multitude of biological assays. abcam.comevitachem.com

N-(2-Aminoethyl)biotinamide is instrumental in the development of fluorescent probes for cellular imaging and neuronal tracing. abcam.comevitachem.com Visualization is typically achieved through two main strategies:

Indirect Detection: The most common method involves introducing N-(2-Aminoethyl)biotinamide into the biological system (e.g., as a neuronal tracer), followed by detection with a fluorophore-conjugated streptavidin or avidin molecule. abcam.comevitachem.com This approach amplifies the signal, as multiple fluorophore-labeled streptavidin molecules can bind to a single biotin tag.

Direct Conjugation in Complex Probes: In more advanced applications, N-(2-Aminoethyl)biotinamide is co-conjugated with a fluorophore onto a larger molecular scaffold, such as a polymer. For instance, research has shown the incorporation of both N-(2-aminoethyl)biotinamide hydrobromide and the fluorophore ATTO488 onto a single polymer backbone to create a multifunctional imaging and targeting tool. acs.org

| Fluorophore | Application / Method | Source(s) |

| Streptavidin-Alexa Fluor 488 | Axonal Tracing (Indirect) | abcam.com |

| ATTO488 | iBody Visualization (Direct Co-conjugation) | acs.org |

| Cyanine Dyes (e.g., Sulfo-Cy7) | Fluorescent Conjugates for Receptor Binding | nih.gov |

| JaneliaFluor (JF) Dyes | Live Cell Imaging Probes | nih.gov |

For histochemical applications, N-(2-Aminoethyl)biotinamide can be visualized using chromogenic reporter systems. abcam.comnih.gov This method relies on the high-affinity binding of avidin or streptavidin that has been conjugated to an enzyme. nih.gov

The most frequently used enzyme is Horseradish Peroxidase (HRP). nih.gov After the N-(2-Aminoethyl)biotinamide-labeled molecule is localized within a tissue or cell, an avidin-HRP conjugate is applied. The subsequent addition of an appropriate substrate (e.g., diaminobenzidine, DAB) results in an enzyme-catalyzed reaction that produces a colored, insoluble precipitate at the site of the biotin tag. This allows for the visualization of neural architecture and the identification of labeled cells using standard light microscopy. abcam.comnih.gov Studies comparing it with similar tracers like biocytin (B1667093) have found little difference in the ability to histochemically localize these compounds using avidin-biotin-horseradish peroxidase complexes. nih.gov

Development of Polymer-Based Conjugates

The integration of N-(2-Aminoethyl)biotinamide into polymer-based nanostructures represents a sophisticated strategy for creating advanced tools for molecular recognition and targeted delivery.

N-(2-hydroxypropyl)methacrylamide (HPMA) copolymers are water-soluble, biocompatible synthetic polymers that serve as versatile scaffolds for creating targeted nanomedicines and diagnostic agents. mdpi.commdpi.com Their backbone can be functionalized with multiple molecules, including targeting ligands, imaging agents, and affinity tags. acs.orgmdpi.com

N-(2-Aminoethyl)biotinamide is a key component in the design of HPMA-based antibody mimetics, often referred to as "iBodies". acs.orgmdpi.com In the synthesis of these constructs, a polymer precursor containing reactive groups is combined with the desired ligands. acs.orggoogle.com Research has detailed the synthesis of an iBody for targeting Carbonic Anhydrase IX (CAIX), a tumor-associated enzyme. acs.org In this work, the HPMA copolymer was decorated with a CAIX inhibitor, the fluorophore ATTO488, and biotin. acs.org The N-(2-Aminoethyl)biotinamide serves as a critical affinity anchor, allowing for the easy isolation, detection, or immobilization of the entire iBody-target complex. acs.org Similarly, iBodies targeting His-tagged proteins have been developed by conjugating a tris-nitrilotriacetic acid (tris-NTA) targeting ligand, a fluorophore, and N-(2-aminoethyl)biotinamide to an HPMA carrier. mdpi.com

| iBody Target | Targeting Ligand | Reporter/Visualization | Affinity Anchor | Source(s) |

| Carbonic Anhydrase IX (CAIX) | CAIX Inhibitor | ATTO488 | Biotin | acs.org |

| His-Tagged Proteins | Tris-Nitrilotriacetic Acid (tris-NTA) | ATTO488 or Cy7.5 | Biotin | mdpi.com |

Engineering of Antibody Mimetics (iBodies)

Antibody mimetics are a class of molecules designed to replicate the binding specificity of antibodies while offering advantages such as smaller size, greater stability, and ease of chemical modification. One such platform is the "iBody," which is based on N-(2-hydroxypropyl)methacrylamide (HPMA) copolymers. These copolymers are decorated with specific ligands for targeting, fluorescent molecules for detection, and biotin for immobilization and purification. N-(2-Aminoethyl)biotinamide serves as a crucial reagent for introducing the biotin moiety onto the polymer backbone.

In the synthesis of iBodies, a copolymer precursor containing reactive groups is combined with the targeting ligand, a fluorescent dye, and N-(2-Aminoethyl)biotinamide hydrobromide. nih.govjustia.com The primary amine of N-(2-Aminoethyl)biotinamide reacts with the polymer, resulting in a stable conjugate. This biotin "affinity anchor" is essential for the utility of iBodies in various biochemical assays, including ELISA, pull-down assays, and flow cytometry, where the strong and specific interaction between biotin and streptavidin (or avidin) is exploited for capture and detection. justia.comamazonaws.comgoogle.com

Research has focused on optimizing the design of these iBodies, including the nature of the linker between the polymer and the functional moieties. Studies have shown that the length and position of the biotin linker can significantly impact the sensitivity of assays like ELISA. google.com For instance, employing a longer linker between the HPMA backbone and biotin has been found to increase assay sensitivity. google.com

A notable application of this technology is the development of iBodies that target cancer-associated proteins. For example, an iBody designed to target carbonic anhydrase IX (CAIX), a protein overexpressed in many tumors, was synthesized using an HPMA copolymer, a CAIX-specific inhibitor, the fluorophore ATTO488, and N-(2-Aminoethyl)biotinamide. nih.gov This construct successfully isolated CAIX from cell lysates and was used for its visualization by flow cytometry and confocal microscopy. nih.gov

Another example involves the creation of iBodies targeting polyhistidine-tagged (His-tagged) proteins, which are widely used in recombinant protein technology. justia.comamazonaws.com These "anti-polyHis" iBodies were constructed by decorating an HPMA copolymer with tris-nitrilotriacetic acid (tris-NTA) as the targeting ligand for the His-tag, a fluorophore (either ATTO488 or Cyanine 7.5), and N-(2-Aminoethyl)biotinamide for immobilization. justia.comamazonaws.com These anti-polyHis iBodies demonstrated high affinity and stability, proving to be effective tools for the visualization and immobilization of His-tagged proteins. justia.comamazonaws.com

Table 1: Composition of Synthesized Anti-polyHis iBodies

| iBody | Targeting Ligand | Fluorophore | Affinity Anchor | Polymer Backbone |

|---|---|---|---|---|

| iBody 1 | Tris-NTA | Cyanine 7.5 | N-(2-Aminoethyl)biotinamide | Poly(HPMA-co-Ma-ß-Ala-TT) |

| iBody 2 | Tris-NTA | ATTO488 | N-(2-Aminoethyl)biotinamide | Poly(HPMA-co-Ma-ß-Ala-TT) |

| iBody 3 (Control) | None | ATTO488 | N-(2-Aminoethyl)biotinamide | Poly(HPMA-co-Ma-ß-Ala-TT) |

This table is based on research findings from a study on anti-polyHis iBodies. justia.com

Fabrication for Biosensor and Microarray Platforms

The unique properties of N-(2-Aminoethyl)biotinamide also lend themselves to the fabrication of surfaces for biosensors and microarrays. The biotin moiety allows for the controlled immobilization of biotinylated molecules onto streptavidin-coated surfaces, a cornerstone of many modern bioanalytical platforms.

In the context of microarrays, N-(2-Aminoethyl)biotinamide has been used in the preparation of surfaces for screening interactions between small molecules and RNA. researchgate.net For example, in the development of a microarray for identifying such interactions, a resin was treated with a solution of N-(2-Aminoethyl)biotinamide to introduce biotin groups, which can then be used to anchor molecules of interest. researchgate.net

More directly, N-(2-Aminoethyl)biotinamide is employed in the creation of biosensor platforms for the detection of clinically relevant biomarkers, such as extracellular vesicles (EVs). In one such platform designed for the diagnosis of diseases like type 2 diabetes, glass coverslips were modified using N-(2-Aminoethyl)biotinamide to facilitate the capture of EVs. scispace.com The concentration of N-(2-Aminoethyl)biotinamide used in the surface modification was shown to directly affect the efficiency of exosome capture. scispace.com The biotinylated surface allows for the subsequent binding of streptavidin-conjugated quantum dots (QD-SA) for fluorescent detection and quantification of captured vesicles. scispace.com

Table 2: Effect of N-(2-Aminoethyl)biotinamide Concentration on Exosome Capture

| Concentration of N-(2-Aminoethyl)biotinamide | Relative Exosome Capture Efficiency |

|---|---|

| Low | Sub-optimal |

| Optimal | High |

| High | May lead to non-specific binding |

This table is a conceptual representation based on findings that the concentration of N-(2-Aminoethyl)biotinamide influences exosome capture efficiency on biosensor surfaces. scispace.com

Design of Multi-Functional Biotinylated Constructs

The ability to incorporate biotin into more complex molecular architectures is critical for advanced applications like pre-targeted radioimmunotherapy and multimodal imaging. N-(2-Aminoethyl)biotinamide, with its accessible primary amine, is a valuable synthon in the creation of these multi-functional constructs.

In pre-targeted radioimmunotherapy, a monoclonal antibody conjugated to streptavidin is first administered and allowed to accumulate at the tumor site. Subsequently, a radiolabeled biotin derivative is administered, which is rapidly cleared from circulation but is captured by the streptavidin at the tumor, delivering a high dose of radiation specifically to the cancer cells. To increase the radiation dose delivered per biotin molecule, there is significant interest in developing biotin derivatives that can chelate multiple radiometal ions. These are often referred to as multi-chelating or bis-DOTA biotin conjugates, where DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) is a common chelator for radiometals like ⁹⁰Y and ¹⁷⁷Lu.

While specific literature detailing the synthesis of a bis-DOTA derivative directly from N-(2-Aminoethyl)biotinamide is not prevalent, the general synthetic strategies for creating such molecules rely on the conjugation of an amine-functionalized biotin to a scaffold bearing multiple chelating groups. The primary amine of N-(2-Aminoethyl)biotinamide makes it a suitable candidate for such reactions. The synthesis of N-(2-Aminoethyl)biotinamide itself can be achieved by reacting an activated ester of biotin, such as N-Hydroxysuccinimidyl biotin (biotin-NHS), with ethylenediamine (B42938). amazonaws.com

The synthesis of bis-DOTA biotin derivatives often involves the use of spacers to distance the bulky DOTA groups from the biotin moiety and from each other, which is crucial for maintaining high-affinity binding to avidin or streptavidin. One approach involves starting with a biotinylated lysine (B10760008) residue on a solid support, where the alpha-amino group is attached to biotin and spacers are appended to the epsilon-amino group, followed by conjugation to two DOTA molecules. Another strategy involves elongating a biotin scaffold with trifunctionalized spacers that are then conjugated to two DOTA molecules. These multi-chelating biotin derivatives have been shown to bind avidin with high affinity and can be labeled with radiometals at a high specific activity.

For example, a study on the synthesis of four different bis-DOTA biotin derivatives for pre-targeted radioimmunotherapy demonstrated that these compounds were resistant to biotinidase activity and could be labeled with ⁹⁰Y. Two of these compounds, which incorporated a lysine spacer, showed a very high ability to bind avidin.

Table 3: Examples of Synthesized Bis-DOTA Biotin Derivatives

| Derivative | Scaffold/Spacer | Number of DOTA moieties | Key Feature |

|---|---|---|---|

| BisDOTA-C3 | Propane-1,3-diamine based spacer | 2 | Elongated scaffold from a biotin N-hexylamino derivative. |

| BisDOTA-Lys | Lysine | 2 | On-resin synthesis, high avidin binding affinity. |

| BisDOTA-Lys-PABA | Lysine and p-aminobenzoic acid | 2 | Increased rigidity and head-to-tail distance. |

This table is based on a study describing the synthesis of various bis-DOTA biotin derivatives for radioimmunotherapy.

Vi. Methodological Considerations and Technical Enhancements

Detection and Visualization Systems

The versatility of N-(2-Aminoethyl)biotinamide as a tracer is largely due to the variety of methods available for its detection after it has been introduced into a biological system. abcam.comchemodex.com These methods leverage the high-affinity binding of the biotin (B1667282) moiety to avidin (B1170675) or streptavidin, which can be conjugated to enzymes for colorimetric reactions or to fluorophores for fluorescence imaging. thermofisher.comencyclopedia.pubnih.gov

Avidin-Streptavidin Based Systems

The cornerstone of N-(2-Aminoethyl)biotinamide detection is the high-affinity, non-covalent interaction between biotin and the proteins avidin or streptavidin. thermofisher.comencyclopedia.pubnih.gov This bond is one of the strongest known biological interactions, making it highly reliable for detection purposes. thermofisher.comencyclopedia.pub Streptavidin, isolated from Streptomyces avidinii, is often preferred over avidin as it lacks carbohydrate side chains and has a neutral isoelectric point, which reduces non-specific binding. thermofisher.comlunanano.com

Both avidin and streptavidin are tetrameric proteins, capable of binding up to four molecules of biotin. thermofisher.combio-rad-antibodies.com This tetravalency allows for significant signal amplification, as multiple reporter molecules can be attached to a single biotinylated target. bio-rad-antibodies.comthermofisher.com The stability of the avidin-biotin complex under various conditions, including extremes of pH and temperature, further enhances its utility in diverse experimental protocols. thermofisher.comthermofisher.com

For the detection of N-(2-Aminoethyl)biotinamide, tissues or cells are typically incubated with an avidin or streptavidin conjugate. nih.gov These conjugates can be linked to enzymes like horseradish peroxidase (HRP) or alkaline phosphatase (AP) for subsequent chromogenic detection, or directly to fluorescent dyes for visualization with a fluorescence microscope. nih.govbio-rad-antibodies.com

Chromogenic Detection Methods

Chromogenic detection offers a cost-effective and straightforward method for visualizing N-(2-Aminoethyl)biotinamide-labeled structures. revvity.com This technique typically involves the use of an enzyme-conjugated avidin or streptavidin complex, which catalyzes a reaction with a substrate to produce a colored, insoluble precipitate at the site of the tracer. abcam.com

Commonly used enzymes for this purpose are horseradish peroxidase (HRP) and alkaline phosphatase (AP). bio-rad-antibodies.combiocompare.com

Horseradish Peroxidase (HRP) Systems : When using an HRP-conjugated streptavidin, a common substrate is 3,3'-diaminobenzidine (B165653) (DAB). bio-rad.com In the presence of hydrogen peroxide, HRP oxidizes DAB to produce a brown, insoluble polymer. bio-rad.com Other chromogenic substrates for HRP include 3,3',5,5'-tetramethylbenzidine (B1203034) (TMB) and 4-chloro-1-naphthol (B146336) (4CN), which produce blue or purple precipitates, respectively. abcam.comnih.gov

Alkaline Phosphatase (AP) Systems : For AP-conjugated streptavidin, a widely used substrate combination is 5-bromo-4-chloro-3-indolyl phosphate (B84403) (BCIP) and nitro blue tetrazolium (NBT). revvity.comabcam.combiocompare.com AP dephosphorylates BCIP, and the resulting product reacts with NBT to form a dark blue or purple precipitate. biocompare.com

These chromogenic methods result in a permanent record of the labeled structures on the tissue or membrane, which can be viewed with a standard light microscope. revvity.com

| Enzyme | Substrate(s) | Precipitate Color |

| Horseradish Peroxidase (HRP) | 3,3'-Diaminobenzidine (DAB) | Brown |

| Horseradish Peroxidase (HRP) | 3,3',5,5'-Tetramethylbenzidine (TMB) | Blue |

| Horseradish Peroxidase (HRP) | 4-Chloro-1-naphthol (4CN) | Blue-Purple |

| Alkaline Phosphatase (AP) | 5-Bromo-4-chloro-3-indolyl phosphate (BCIP) / Nitro blue tetrazolium (NBT) | Dark Blue/Purple |

Fluorescence Visualization Techniques

Fluorescence-based detection provides high sensitivity and the capability for multicolor labeling, allowing for the simultaneous visualization of multiple targets. In this approach, streptavidin is conjugated to a fluorescent dye (fluorophore). bio-rad-antibodies.com When the tissue containing N-(2-Aminoethyl)biotinamide is incubated with this fluorescently labeled streptavidin, the tracer's location is revealed by the fluorophore's emission when excited by light of a specific wavelength. medchemexpress.com

A wide array of fluorescent dyes are available, offering a spectrum of excitation and emission wavelengths. lunanano.comthermofisher.com This allows for flexibility in experimental design and compatibility with different fluorescence microscopy setups. thermofisher.com

Commonly Used Fluorophores for Streptavidin Conjugation:

| Fluorophore Family | Example Dyes | Typical Emission Color |

| Alexa Fluor | Alexa Fluor 488, Alexa Fluor 594, Alexa Fluor 647 | Green, Red, Far-Red |

| Cyanine Dyes (Cy) | Cy3, Cy5 | Red, Far-Red |

| DyLight Fluors | DyLight 488, DyLight 550 | Green, Orange |

| AFDye | AFDye 488, AFDye 555, AFDye 647 | Green, Orange, Far-Red |

The choice of fluorophore depends on factors such as the available excitation lasers on the microscope, the presence of autofluorescence in the tissue, and the desire for multiplexing with other fluorescent labels. thermofisher.com For instance, streptavidin conjugated to Alexa Fluor 488 is commonly used to produce a green fluorescent signal. thermofisher.comnih.govfrontiersin.org

Immunocytochemical and Histochemical Localization

N-(2-Aminoethyl)biotinamide is a valuable tool in immunocytochemistry and histochemistry, where it is used to label specific cells or trace neuronal pathways. chemodex.comnih.gov The process involves introducing the tracer into the cells of interest, followed by fixation and permeabilization to allow for the entry of detection reagents. ahajournals.org

The tissue is then incubated with an avidin or streptavidin conjugate, which can be linked to a fluorophore or an enzyme for visualization as described above. nih.gov This allows for the precise localization of the biotinamide (B1199965) tracer within the cellular and tissue architecture. For example, in neuronal tracing studies, N-(2-Aminoethyl)biotinamide can reveal the detailed morphology of a neuron, including its dendritic and axonal arborizations. researchgate.net

A significant advantage is that the biotin-streptavidin detection system is robust and can be combined with standard immunohistochemical protocols. nih.gov This allows researchers to simultaneously label the N-(2-Aminoethyl)biotinamide-filled structures and other cellular components using specific antibodies, enabling the study of synaptic connections and the relationship of traced neurons to other cell types. frontiersin.org

Advanced Microscopy Techniques for Labeled Structures

The visualization of structures labeled with N-(2-Aminoethyl)biotinamide is greatly enhanced by advanced microscopy techniques, particularly confocal microscopy. This technology provides significant advantages over conventional widefield fluorescence microscopy.

Confocal Microscopy Applications

Confocal microscopy is instrumental for obtaining high-resolution, three-dimensional images of N-(2-Aminoethyl)biotinamide-labeled cells and tissues. frontiersin.org By using a pinhole to reject out-of-focus light, confocal microscopes produce sharp optical sections of the specimen. nih.gov These optical sections can then be computationally reconstructed to create a detailed 3D rendering of the labeled structures. frontiersin.org

This capability is particularly valuable in neuroscience research, where N-(2-Aminoethyl)biotinamide is used as a neuronal tracer. nih.govjneurosci.org For example, researchers have used confocal microscopy to:

Visualize the dendritic arborizations of neurons filled with N-(2-Aminoethyl)biotinamide (often referred to by the trade name Neurobiotin). nih.govresearchgate.net

Identify and map the distribution of gap junctions through which the tracer has passed to couple adjacent cells. researchgate.netjove.com

Perform three-dimensional reconstructions of filled neurons and localize their synaptic inputs by combining N-(2-Aminoethyl)biotinamide tracing with immunohistochemistry for synaptic markers. frontiersin.org

In such studies, N-(2-Aminoethyl)biotinamide is often visualized with a red-emitting fluorophore like Cy3 conjugated to streptavidin, while other cellular markers are labeled with contrasting fluorophores like Alexa Fluor 488 (green) or Cy5 (far-red). frontiersin.orgnih.gov The confocal microscope's ability to spectrally separate these different fluorophores allows for clear, multicolor imaging of the spatial relationships between the traced neuron and its synaptic partners. frontiersin.org

Optimization of Electrophysiological Parameters

The efficacy of labeling a neuron with N-(2-Aminoethyl)biotinamide is directly influenced by the parameters used during its intracellular delivery. These parameters include the method of ejection, the properties of the microelectrode, and the duration of the recording.

N-(2-Aminoethyl)biotinamide is typically introduced into a neuron iontophoretically using a microelectrode. A key advantage of N-(2-Aminoethyl)biotinamide hydrochloride is that it is selectively ejected with positive current. nih.gov This is beneficial for electrophysiologists who use hyperpolarizing current to stabilize a neuron's membrane potential before recording. nih.gov

The parameters for current injection can vary depending on the specific experimental goals and cell type. For intracellular injections, positive current pulses of +0.5 to 1.0 nA with a duration of 200 milliseconds, delivered at a frequency of 1 to 2 Hz for at least 10 minutes, have been used effectively. physiology.org Another approach for juxtacellular labeling involves applying positive square current pulses, starting at 1 nA and gradually increasing, to modulate the neuron's firing rate. jove.comresearchgate.net For filling motor neurons via electroporation, square wave voltage pulses of +20 to +50 mV for 500 milliseconds at 1 Hz for 5 to 6 minutes have been employed. frontiersin.orguq.edu.au

The properties of the microelectrode itself are also crucial. The resistance of the electrode, which is influenced by tip size and the composition of the internal solution, can affect the quality of both the recording and the subsequent fill. nih.govjove.com Studies have compared electrodes filled with various salt solutions, such as potassium chloride, potassium acetate, or potassium methylsulfate, containing 1-4% N-(2-Aminoethyl)biotinamide. nih.gov While the type of electrolyte can influence electrode resistance, with potassium chloride electrodes generally being the least resistant, the concentration of N-(2-Aminoethyl)biotinamide (up to 4%) does not significantly alter the electrical properties of the recording electrode. nih.gov This allows for the use of higher tracer concentrations without compromising the recording quality. nih.gov Optimal electrode resistance for juxtasomal filling is typically between three and five megaohms. jove.com

| Parameter | Value/Range | Application | Reference |

|---|---|---|---|

| Current Polarity | Positive (Anodal) | Intracellular/Juxtacellular Iontophoresis | nih.govjove.com |

| Current Amplitude | 0.5 - 1.0 nA | Intracellular Injection | physiology.org |

| 1 - 8 nA | Juxtacellular Iontophoresis | nih.gov | |

| Pulse Duration | 200 ms (B15284909) | Intracellular Injection | physiology.org |

| 200 - 500 ms | Juxtacellular Labeling | researchgate.net | |

| 500 ms | Electroporation | frontiersin.orguq.edu.au | |

| Frequency | 1 - 2 Hz | Intracellular Injection | physiology.org |

| 1 Hz | Electroporation | frontiersin.orguq.edu.au | |

| Electrode Resistance | 3 - 6 MΩ | Current-clamp recordings | physiology.org |

| 100 - 150 MΩ | Intracellular recording | physiology.org |

Specimen Preparation and Preservation

Following successful labeling, the proper fixation and preservation of the tissue are paramount for high-quality morphological analysis. The choice of fixative and the subsequent processing steps can significantly impact the preservation of cellular and subcellular structures.

A variety of fixation protocols have been successfully used for tissues containing cells labeled with N-(2-Aminoethyl)biotinamide. The choice of fixative often depends on the specific requirements of the study, such as the need for subsequent immunohistochemistry or electron microscopy.

Commonly, a solution of 4% paraformaldehyde in a phosphate buffer is used for fixation. physiology.orgjove.comfrontiersin.orgnih.gov The addition of other reagents can enhance the preservation of morphology. For instance, a mixture of 4% paraformaldehyde and 0.2% picric acid is frequently employed. physiology.orgnih.gov For even better preservation of ultrastructure, glutaraldehyde (B144438) is often included in the fixative solution. physiology.orgresearchgate.netresearchgate.net A combination of 4% paraformaldehyde and 2.5% glutaraldehyde has been shown to be effective for fixing brain slices after electrophysiological recording. researchgate.netresearchgate.netprotocols.io Some protocols utilize a combination of 2% paraformaldehyde and 1% glutaraldehyde. physiology.org Another effective fixative solution includes 4% paraformaldehyde, 0.2% saturated picric acid, and 0.025% glutaraldehyde. jove.com

The duration of fixation is also a critical parameter. Typically, tissues are fixed overnight at 4°C. physiology.orgjove.comfrontiersin.org After fixation, slices are usually washed and stored in a phosphate-buffered saline (PBS) solution. researchgate.netresearchgate.netprotocols.io

For detailed morphological analysis, cryo-protection steps are often incorporated. This can involve incubating the sections in sucrose (B13894) solutions of increasing concentrations, sometimes in combination with glycerol, before freeze-thawing. jove.com This method helps to preserve the tissue and is particularly beneficial for visualizing very fine structures. jove.com

| Fixative Components | Concentrations | Reference |

|---|---|---|

| Paraformaldehyde | 4% | physiology.orgjove.comfrontiersin.orgnih.gov |

| Paraformaldehyde, Picric Acid | 4%, 0.2% | physiology.orgnih.gov |

| Paraformaldehyde, Glutaraldehyde | 4%, 2.5% | researchgate.netresearchgate.netprotocols.io |

| Paraformaldehyde, Glutaraldehyde | 2%, 1% | physiology.org |

| Paraformaldehyde, Picric Acid, Glutaraldehyde | 4%, 0.2%, 0.025% | jove.com |

Vii. Comparative Analysis and Performance Characteristics

Comparison with Biocytin (B1667093) in Neuronal Labeling Efficacy

The efficacy of a neuronal tracer is determined by its ability to fill the entirety of a neuron's structure, from the soma to the finest dendritic and axonal arborizations, and to remain detectable over the course of an experiment. While both N-(2-Aminoethyl)biotinamide and Biocytin are effective tracers, their performance can differ based on experimental parameters.

Both N-(2-Aminoethyl)biotinamide and Biocytin are used for intracellular labeling and can be visualized using avidin-biotin-horseradish peroxidase complex histochemistry. nih.gov For short-term neuronal tracing experiments with survival times of up to two days, both compounds demonstrate comparable utility. nih.gov However, a notable difference arises in longer-term studies, where labeling with both tracers has been observed to be significantly weaker. nih.gov This suggests that while initial uptake and distribution may be similar, long-term retention or the stability of the tracer-avidin complex might be a limiting factor for both.

One of the key advantages of N-(2-Aminoethyl)biotinamide is its utility in identifying gap junction coupling. abcam.com Its smaller molecular weight (286 g/mol for the free base, 322.85 g/mol for the hydrochloride salt) compared to Biocytin (372 g/mol ) facilitates its passage through gap junctions, allowing for the mapping of coupled neuronal networks. nih.govabcam.com This property, combined with its ability to remain in cells for extended periods, makes it a preferred choice for such studies. abcam.com

It is important to note that the endogenous enzyme biotinidase can degrade Biocytin, which can limit the quality and completeness of labeling in long-term experiments. nih.gov While the direct comparative enzymatic stability of N-(2-Aminoethyl)biotinamide is not as extensively documented in the provided context, its structural difference may confer altered susceptibility to such degradation.

A significant and advantageous difference between the two tracers lies in their electrophoretic properties. Biocytin can be ejected from a micropipette using either positive or negative current with similar ease. nih.gov In contrast, N-(2-Aminoethyl)biotinamide is selectively ejected with positive current. nih.gov This characteristic is particularly beneficial for electrophysiologists who use hyperpolarizing (negative) current to stabilize the membrane potential of a neuron before and during recording. nih.gov The use of positive current for N-(2-Aminoethyl)biotinamide ejection avoids interference with these hyperpolarizing stabilization protocols.

Studies have shown that passive diffusion is the primary driver of N-(2-Aminoethyl)biotinamide movement through gap junctions, with iontophoretic current playing a minimal role in its spread across coupled cells over the tested ranges. nih.gov This suggests that once ejected into the cell, its distribution is governed more by concentration gradients and diffusion than by the electrical parameters of injection.

Advantages in Solubility and Cell Permeation for Specific Applications

The physicochemical properties of a tracer, such as its solubility, directly impact its utility in experimental settings. N-(2-Aminoethyl)biotinamide hydrochloride exhibits superior solubility compared to Biocytin. nih.gov It can be dissolved at concentrations of 2-4% in either 1 or 2 M salt solutions without the issue of precipitation that can occur with Biocytin in some of these same solutions. nih.gov This higher solubility allows for the preparation of more concentrated tracer solutions, which can be advantageous for achieving robust labeling without negatively affecting the electrical properties of the recording electrode. nih.gov

The smaller size of N-(2-Aminoethyl)biotinamide is also a key factor in its cell permeation capabilities, particularly through the pores formed by agents like α-toxin. pnas.org This property has been exploited to confirm the selective permeability of these pores to small molecules while retaining larger cellular proteins. pnas.org

| Feature | N-(2-Aminoethyl)biotinamide (Neurobiotin™) | Biocytin |

| Molecular Weight | 286 g/mol (free base) nih.gov | 372 g/mol nih.gov |

| Ejection Current | Selectively ejected with positive current nih.gov | Ejected with positive or negative current nih.gov |

| Solubility | High; soluble at 2-4% in 1 or 2 M salt solutions without precipitation nih.gov | Lower; may precipitate in some salt solutions at similar concentrations nih.gov |

| Primary Use | Intracellular labeling, neuronal tracing, gap junction identification abcam.com | Intracellular labeling, neuronal tracing utdallas.edu |

Implications for Experimental Design and Data Interpretation

The distinct characteristics of N-(2-Aminoethyl)biotinamide have important implications for the design of neuroscience experiments and the subsequent interpretation of data.

The selective ejection with positive current allows for the stable recording of neuronal activity using hyperpolarizing currents without the risk of unintentionally ejecting the tracer. nih.gov This is a crucial consideration for experiments combining detailed electrophysiological recording with morphological analysis.

The superior solubility of N-(2-Aminoethyl)biotinamide hydrochloride means that researchers can use higher concentrations of the tracer in their electrodes. nih.gov This can lead to more intense and complete neuronal fills, improving the quality of morphological reconstructions. The lack of precipitation also ensures that the electrical properties of the recording electrode remain stable throughout the experiment. nih.gov

When studying gap-junction-coupled networks, the smaller size of N-(2-Aminoethyl)biotinamide makes it the tracer of choice. abcam.comnih.gov Its efficient passage through these junctions provides a more accurate representation of the extent of coupling within a neuronal population.